1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

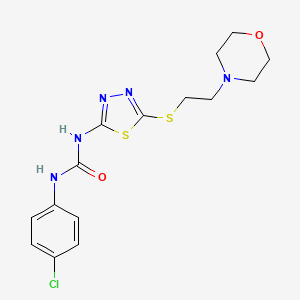

1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative incorporating a 1,3,4-thiadiazole core functionalized with a morpholinoethylthio substituent. The compound’s structure features a 4-chlorophenyl group linked via a urea bridge to the 1,3,4-thiadiazole ring, which is further substituted at the 5-position with a 2-morpholinoethylthio moiety. This design leverages the pharmacological versatility of the 1,3,4-thiadiazole scaffold, known for its broad biological activities, including anticonvulsant, antifungal, and antitumor properties .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O2S2/c16-11-1-3-12(4-2-11)17-13(22)18-14-19-20-15(25-14)24-10-7-21-5-8-23-9-6-21/h1-4H,5-10H2,(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSOMRDZDSBMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₂ClN₃OS

- Molecular Weight : 367.90 g/mol

Anticancer Activity

Several studies have explored the anticancer properties of thiadiazole derivatives, including those similar to this compound.

In Vitro Studies

- Cytotoxicity Testing : The compound was evaluated against various cancer cell lines using the MTT assay. Results indicated that it exhibits cytotoxic effects comparable to established chemotherapeutics.

- Mechanism of Action : The mechanism appears to involve the induction of apoptotic pathways in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls .

Case Studies

A notable case study involved the synthesis and testing of several thiadiazole derivatives where one derivative exhibited an IC₅₀ of 2.32 µg/mL against HepG2 liver cancer cells, highlighting the potential for this class of compounds in targeting multiple cancer types .

Antimicrobial Activity

The compound's biological activity extends beyond anticancer effects; it also displays significant antimicrobial properties.

Antiviral Activity

Research has shown that related thiadiazole compounds exhibit antiviral activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving approximately 50% inhibition rates . This suggests that this compound may also possess similar antiviral properties.

Antibacterial Activity

In vitro assays have demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively. One study reported IC₅₀ values ranging from 0.63 µM to 6.28 µM against various bacterial strains . These results indicate a promising avenue for further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group and the thiadiazole moiety significantly contributes to the biological activity observed in these compounds. Modifications to these groups have been shown to enhance potency and selectivity towards specific biological targets .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro experiments demonstrated that this compound effectively reduced the viability of breast cancer cells by promoting apoptosis via the mitochondrial pathway. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

Research indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections.

Structural Comparisons

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 1-(4-Chlorophenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea | Moderate anticancer activity |

| 1-(4-Chlorophenyl)-3-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)urea | Low antimicrobial activity |

Future Directions in Research

Ongoing research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Additionally, studies are being conducted to explore its application in combination therapies for cancer treatment and as a novel antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

- The morpholinoethyl group introduces a cyclic tertiary amine, enhancing hydrophilicity compared to halogenated (e.g., 8a) or alkyl (e.g., ) substituents. This may improve aqueous solubility and blood-brain barrier penetration .

Physical and Molecular Properties

- Melting Points: Most analogs melt between 145–160°C (), with halogenated derivatives (e.g., 8d) at the higher end due to increased molecular rigidity. The target compound’s melting point is unreported but likely influenced by morpholinoethyl flexibility .

Crystallographic and Conformational Analysis

- Planarity: Styryl-substituted analogs () exhibit near-planar structures with dihedral angles <10°, facilitating π-π stacking. The morpholinoethyl group may introduce torsional strain, reducing crystallinity .

- Hydrogen Bonding: Intermolecular N–H⋯N bonds in stabilize crystal packing. The morpholino group’s oxygen and nitrogen atoms could introduce additional H-bonding sites, altering solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.